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Abstract

(2-Bromo-5-methoxyphenyl)methanol is a substituted aromatic alcohol with significant
potential in organic synthesis and medicinal chemistry. Its chemical behavior and biological
activity are profoundly influenced by the steric hindrance imposed by the ortho-bromo and
meta-methoxy substituents on the phenyl ring. This technical guide provides an in-depth
analysis of these steric effects, drawing upon established principles of organic chemistry and
data from analogous compounds to elucidate the impact on reactivity, reaction mechanisms,
and potential biological interactions. While direct quantitative data for this specific molecule is
limited in publicly available literature, this guide constructs a robust theoretical framework
supported by experimental evidence from closely related structures. Detailed experimental
protocols for key transformations and visualizations of reaction pathways are provided to aid
researchers in harnessing or mitigating the steric properties of this versatile building block.

Introduction

Steric hindrance, the congestion caused by the spatial arrangement of atoms or groups at or
near a reacting site, is a fundamental concept governing chemical reactivity and molecular
interactions. In the case of (2-Bromo-5-methoxyphenyl)methanol, the presence of a bromine
atom ortho to the hydroxymethyl group creates a sterically crowded environment that
significantly modulates its chemical properties. This guide explores the multifaceted
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consequences of this steric impediment, offering insights into its influence on reaction kinetics,
product selectivity, and potential engagement with biological targets.

Physicochemical Properties and Steric Profile

The core structure of (2-Bromo-5-methoxyphenyl)methanol features a benzene ring
substituted with a hydroxymethyl group, a bromine atom, and a methoxy group. The van der
Waals radius of the ortho-bromo substituent is considerable, leading to significant spatial
crowding around the benzylic carbon and the hydroxyl group. This steric bulk restricts the
conformational freedom of the hydroxymethyl group and influences the trajectory of incoming
reagents.

Table 1: Physicochemical Properties of (2-Bromo-5-methoxyphenyl)methanol

Property Value
Molecular Formula CsHoBro:
Molecular Weight 217.06 g/mol
CAS Number 150192-39-5
Appearance Solid
Calculated LogP 1.8

Data sourced from publicly available chemical databases.

The conformational preferences of (2-Bromo-5-methoxyphenyl)methanol are dictated by a
balance of steric repulsion between the ortho-bromo and hydroxymethyl groups and potential
intramolecular interactions. Computational modeling and spectroscopic analysis of analogous
ortho-substituted benzyl alcohols suggest that the molecule likely adopts a conformation that
minimizes this steric clash, which in turn affects its reactivity.

Steric Effects on Chemical Reactivity

The steric hindrance presented by the ortho-bromo group in (2-Bromo-5-
methoxyphenyl)methanol is a critical determinant in its chemical transformations, particularly
in reactions involving the benzylic alcohol moiety.
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Nucleophilic Substitution Reactions (Sn2)

In bimolecular nucleophilic substitution (Sn2) reactions, the nucleophile must approach the
electrophilic carbon from the backside of the leaving group. The bulky ortho-bromo substituent
in (2-Bromo-5-methoxyphenyl)methanol significantly impedes this backside attack, thereby
reducing the rate of Sn2 reactions.

Diagram 1: Steric Hindrance in an Sn2 Reaction
Caption: Sn2 reaction pathway comparison.

This rate-retarding effect has been qualitatively observed in various studies on ortho-
substituted benzyl derivatives. For instance, the rate of substitution reactions is generally lower
for ortho-substituted substrates compared to their para-isomers. While specific kinetic data for
(2-Bromo-5-methoxyphenyl)methanol is not readily available, a comparative analysis with
other substituted benzyl alcohols in Sn2 reactions would be expected to show a significantly
lower rate constant.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic Sn2 reaction for preparing ethers, is a prime example
where the steric hindrance of (2-Bromo-5-methoxyphenyl)methanol becomes a critical
consideration. The reaction involves the deprotonation of the alcohol to form an alkoxide, which
then acts as a nucleophile.

Diagram 2: Williamson Ether Synthesis Workflow
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at: [https://lwww.benchchem.com/product/b123694#steric-hindrance-effects-of-2-bromo-5-
methoxyphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b123694#steric-hindrance-effects-of-2-bromo-5-methoxyphenyl-methanol
https://www.benchchem.com/product/b123694#steric-hindrance-effects-of-2-bromo-5-methoxyphenyl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b123694?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

